molecular formula C22H23N5O3S B2412838 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-51-4

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2412838
M. Wt: 437.52
InChI Key: PNFLBMAXNZSWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a phenyl ring, a piperazine ring, and a furan ring . It is likely to be used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The exact structure can be confirmed using spectroscopic techniques like IR, 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis of various compounds, including naphtho[2,1-b]furan-2-yl) derivatives, which are structurally related to the specified chemical. These compounds were characterized by elemental analysis and spectral data (Abdelhamid, Shokry, & Tawfiek, 2012).
  • Another research focused on synthesizing new 1,2,4-Triazole derivatives, emphasizing the chemical reactions involved in creating such compounds (Bektaş et al., 2007).

Biological Activities

  • A study on the synthesis and pharmacological evaluation of novel derivatives with a piperazine component, similar to the compound , revealed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
  • The antibacterial activity of triazole analogues of piperazine was investigated, showing significant inhibition against certain bacterial strains. This suggests potential antimicrobial properties for similar compounds (Nagaraj, Srinivas, & Rao, 2018).

Antimicrobial and Antiviral Activities

  • Research on azole derivatives, including triazole compounds, demonstrated antimicrobial activities against various microorganisms, indicating the potential of similar compounds in treating infections (Başoğlu et al., 2013).
  • A study on triazolo[3,4-b][1,3,4]thiadiazine derivatives revealed in vitro anticoronavirus and antitumoral activity, suggesting the potential of structurally similar compounds in antiviral applications (Jilloju et al., 2021).

Antioxidant and Anticancer Properties

  • Novel derivatives with antioxidant and anticancer activities were synthesized, indicating that compounds with similar structures might possess similar therapeutic properties (Tumosienė et al., 2020).

Inotropic and Antipsychotic Potential

  • Compounds with positive inotropic effects on the heart were synthesized, suggesting potential cardiovascular applications for related chemical structures (Ma et al., 2014).
  • Novel butyrophenones with affinity for dopamine and serotonin receptors were prepared, indicating the potential of similar compounds in antipsychotic drug development (Raviña et al., 2000).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological activities, as well as optimization of its synthesis. It could also be interesting to investigate its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-2-17-23-22-27(24-17)21(29)19(31-22)18(15-7-4-3-5-8-15)25-10-12-26(13-11-25)20(28)16-9-6-14-30-16/h3-9,14,18,29H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFLBMAXNZSWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

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